N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
“N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This property can be utilized in various chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Study : These compounds are utilized in the synthesis of various organic molecules. For instance, Abd El Kader et al. (2012) reported the synthesis of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones based on pirfenidone, an anti-fibrotic agent, utilizing similar compounds. Their research emphasized the role of such compounds in designing new therapeutics for fibrosis treatment (Abd El Kader et al., 2012).
Crystallographic and Conformational Analysis : Huang et al. (2021) conducted a comprehensive crystal structure and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. Their work highlights the use of these compounds in advanced crystallographic and computational studies, providing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Catalytic and Enantioselective Reactions : Huang, Ortiz-Marciales, and Hughes (2010) explored the catalytic enantioselective borane reduction of benzyl oximes using related compounds. This study underscores the importance of such compounds in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals (Huang et al., 2010).
Chemical Reactivity and Stability Analysis : Sopková-de Oliveira Santos et al. (2003) discussed the structural differences and chemical reactivity of pyridin-2-ylboron derivatives, highlighting the role of these compounds in understanding the stability and reactivity of boron-containing organic molecules (Sopková-de Oliveira Santos et al., 2003).
Optimization of Synthesis for Medicinal Chemistry : Bethel et al. (2012) developed an optimized synthesis and Suzuki coupling of pyrazolo[1,5-a]pyridine boronic ester, demonstrating the use of these compounds in the large-scale synthesis of medicinally important compounds (Bethel et al., 2012).
Sensing Performance Enhancement in Analytical Chemistry : Fu et al. (2016) investigated the use of boron esters for the detection of hydrogen peroxide vapor. Their research shows how functional groups in such compounds can enhance sensing performance in analytical applications (Fu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as borylation .
Mode of Action
Boronic acids and their derivatives, like this compound, are known to interact with various biological targets through covalent and non-covalent interactions .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent complexes with proteins, carbohydrates, and other biological molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids and their derivatives are known to exhibit various biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the reactivity of boronic acids and their derivatives can be influenced by the pH of the environment .
Future Directions
Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They can be used to protect diols in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as enzyme inhibitors or specific ligand drugs . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
Boronic esters, such as this compound, are known to be involved in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been detailed.
Cellular Effects
Boronic esters are known to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and do not degrade easily .
Metabolic Pathways
Boronic esters are known to be involved in various metabolic pathways .
Transport and Distribution
Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-9-16-12-8-7-11(10-17-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVPSDEHVTWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745313 | |
Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313760-65-4 | |
Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313760-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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